molecular formula C15H11NO4 B1583526 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy- CAS No. 2379-90-0

9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-

Cat. No. B1583526
CAS RN: 2379-90-0
M. Wt: 269.25 g/mol
InChI Key: WSPPHHAIMCTKNN-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, common names, and its role or uses in industry or research.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Biomedical Applications

Anthraquinones and their derivatives, like "9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-", have been investigated for their diverse biological activities. These compounds are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. One of the key studies highlights the structural diversity of anthraquinones derived from marine-derived fungi and their significant biological activities. These compounds have attracted attention from pharmaceutical industries for their potential roles in therapeutic drug development, including applications as anticancer agents (M. Fouillaud et al., 2016).

Material Science and Chemistry

In the field of material science, anthracene derivatives, including anthraquinones, play a prominent role in the development of organic photochemistry, optical, electronic, and magnetic switches. These compounds are extensively investigated for their applications in material chemistry, such as in the creation of organic light-emitting devices (OLEDs) and other electronic and photonic materials. Their unique structural and electronic properties make them suitable for probing DNA cleavage and acting as functional materials in various technological applications (Somashekar Mn & Chetana Pr, 2016).

Environmental Applications

Anthracenedione and its derivatives are also explored for their environmental applications, particularly in the context of pollution abatement and as catalysts in pulping processes. The review by Hart and Rudie (2014) discusses the lifecycle of anthraquinone as a pulping catalyst, highlighting its application in enhancing the rate of delignification, which contributes to more efficient and environmentally friendly pulping processes (P. Hart & A. Rudie, 2014).

Safety And Hazards

This would involve a discussion of the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

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properties

IUPAC Name

1-amino-4-hydroxy-2-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO4/c1-20-10-6-9(17)11-12(13(10)16)15(19)8-5-3-2-4-7(8)14(11)18/h2-6,17H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPPHHAIMCTKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062360
Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-
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Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-

CAS RN

2379-90-0
Record name 1-Amino-4-hydroxy-2-methoxy-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-
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Record name 9,10-Anthracenedione, 1-amino-4-hydroxy-2-methoxy-
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Record name 1-amino-4-hydroxy-2-methoxyanthraquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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